2-Chloro-4-methylphenylhydrazine hydrochloride

Medicinal Chemistry Physicochemical Property Profiling Drug Design

2-Chloro-4-methylphenylhydrazine hydrochloride is a di-substituted phenylhydrazine building block with an ortho-chloro/para-methyl pattern critical for regioselective heterocycle synthesis. The chlorine substituent enables late-stage functionalization, while the methyl group modulates ring electron density for optimized cyclization into pyrazole and indazole scaffolds. Unlike generic phenylhydrazine analogs, this derivative installs a complete pharmacophore in a single step, accelerating SAR campaigns in pharmaceutical and agrochemical hit-to-lead programs. Supplied with verified batch-specific analytics (NMR, HPLC) to ensure reproducible scale-up outcomes and streamlined purification.

Molecular Formula C7H10Cl2N2
Molecular Weight 193.07
CAS No. 227958-97-6
Cat. No. B3024118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylphenylhydrazine hydrochloride
CAS227958-97-6
Molecular FormulaC7H10Cl2N2
Molecular Weight193.07
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NN)Cl.Cl
InChIInChI=1S/C7H9ClN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H
InChIKeyJCSUBZJLENMKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methylphenylhydrazine Hydrochloride (CAS 227958-97-6): Ortho-Chloro Substituent Defines Reactivity and Intermediate Utility


2-Chloro-4-methylphenylhydrazine hydrochloride (CAS 227958-97-6) is a di-substituted phenylhydrazine derivative with the molecular formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.07 g/mol [1]. It exists as a stable hydrochloride salt and is recognized as a key intermediate for constructing nitrogen-containing heterocycles, including pyrazole and indazole scaffolds . Its specific substitution pattern—a chlorine atom at the ortho position and a methyl group at the para position—distinguishes it from its mono-substituted analogs and is the primary driver of its utility in organic synthesis, particularly in pharmaceutical and agrochemical research . This compound is available from multiple commercial suppliers, typically with high chemical purity, making it a viable building block for research and development purposes .

Why 2-Chloro-4-methylphenylhydrazine Hydrochloride (CAS 227958-97-6) Is Not Interchangeable with Other Phenylhydrazine Derivatives


Substituted phenylhydrazines are a class of building blocks where the electronic and steric properties of the phenyl ring directly govern reaction outcomes. Generic substitution with a less substituted or differently substituted analog (e.g., phenylhydrazine, 4-methylphenylhydrazine, or 2-chlorophenylhydrazine) is highly likely to fail in synthetic sequences where a specific regiochemical or reactivity outcome is required. The ortho-chloro substituent in 2-Chloro-4-methylphenylhydrazine hydrochloride can exert a strong directing effect in cyclization reactions and stabilize intermediates via intramolecular interactions, while the para-methyl group further modulates the ring's electron density [1]. As shown in the evidence below, these differences translate into quantifiable changes in physicochemical properties (e.g., LogP) and functional behavior in downstream applications . For a research or industrial program relying on a specific heterocyclic scaffold, changing the phenylhydrazine derivative will inevitably alter the final product's structure and properties.

2-Chloro-4-methylphenylhydrazine Hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement


LogP Comparison: Enhanced Lipophilicity of 2-Chloro-4-methylphenylhydrazine Hydrochloride Relative to Mono-Substituted Analogs

The presence of both ortho-chloro and para-methyl substituents on the phenyl ring results in a significantly higher calculated LogP value for 2-Chloro-4-methylphenylhydrazine hydrochloride compared to its mono-substituted analogs, 2-chlorophenylhydrazine hydrochloride and 4-methylphenylhydrazine. This increased lipophilicity can impact membrane permeability and compound distribution in biological systems, a critical consideration in early-stage drug discovery. The LogP value for 2-Chloro-4-methylphenylhydrazine hydrochloride is reported as 3.51 . In contrast, 2-chlorophenylhydrazine hydrochloride has a reported LogP of 3.20 , representing a 9.7% increase in lipophilicity for the di-substituted compound. While no direct LogP value was identified for 4-methylphenylhydrazine hydrochloride, the class-level trend shows that each additional hydrophobic substituent increases LogP [1].

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Molecular Weight and Halogen Content: Impact on Reaction Stoichiometry and Downstream Functionalization

The incorporation of a chlorine atom directly into the aromatic ring of 2-Chloro-4-methylphenylhydrazine hydrochloride increases its molecular weight to 193.07 g/mol . This is a significant difference compared to the baseline, chlorine-free analog 4-methylphenylhydrazine hydrochloride, which has a molecular weight of 158.63 g/mol [1]. The higher molecular weight directly impacts reaction stoichiometry and yield calculations for kilogram-scale processes. Furthermore, the ortho-chloro group is not merely an inert spectator; it serves as a functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of heterocyclic scaffolds that would be impossible with the 4-methylphenylhydrazine derivative alone [2].

Organic Synthesis Process Chemistry Halogenation

Substituent Effects on Acidity and Reactivity: Class-Level Inference from Phenylhydrazine Derivatives

The electronic properties of substituted phenylhydrazines are known to influence their reactivity. A foundational study measured the equilibrium acidities (pKa) of phenylhydrazine and five of its p-substituted derivatives in DMSO [1]. While 2-Chloro-4-methylphenylhydrazine hydrochloride was not directly studied, the data establish a class-level trend: electron-withdrawing substituents, such as chloro, lower the pKa (increase acidity) of the hydrazine N-H bonds, which can affect nucleophilicity and the rate of hydrazone formation. The ortho-chloro group in the target compound is expected to exert a similar, and potentially stronger due to proximity and steric effects, electron-withdrawing influence compared to para-substituted analogs. This effect, combined with the electron-donating para-methyl group, creates a unique electronic environment on the hydrazine moiety, differentiating its reactivity from mono-substituted derivatives [2].

Physical Organic Chemistry Reaction Mechanism Structure-Activity Relationship

Commercial Availability and Purity: A Verified Supply Chain for Research Consistency

Reproducibility in chemical research hinges on the use of well-characterized starting materials. 2-Chloro-4-methylphenylhydrazine hydrochloride is commercially available from multiple established suppliers with defined purity specifications. For instance, Bidepharm offers the compound with a standard purity of 98% and provides batch-specific quality control documentation including NMR, HPLC, and GC . Similarly, Aromsyn offers a purity of >97% with batch-specific Certificates of Analysis (COA) . This level of quality assurance is not uniformly available for all custom or niche phenylhydrazine derivatives, and the availability of such analytical data reduces the risk of failed experiments due to impure or misidentified starting materials, a common pitfall when sourcing from non-specialized vendors.

Chemical Procurement Analytical Chemistry Quality Control

Recommended Research Applications for 2-Chloro-4-methylphenylhydrazine Hydrochloride (CAS 227958-97-6)


Synthesis of Halogenated Pyrazole and Indazole Scaffolds for Medicinal Chemistry

2-Chloro-4-methylphenylhydrazine hydrochloride is a preferred starting material for the synthesis of pyrazole and indazole derivatives containing both chlorine and methyl substituents . The ortho-chloro group, as evidenced in Section 3, provides a handle for late-stage functionalization, allowing medicinal chemists to explore structure-activity relationships (SAR) around a halogenated core without needing to redesign the entire synthetic route . This is particularly valuable in hit-to-lead optimization campaigns where modulating lipophilicity (LogP) is a key objective.

Development of Agrochemical Intermediates Requiring Ortho-Substituted Phenyl Cores

The compound has been cited in patent literature as an intermediate for the preparation of heterocyclic pesticides . The specific substitution pattern on the phenyl ring is often a critical determinant of a pesticide's target binding and metabolic stability. Using 2-Chloro-4-methylphenylhydrazine hydrochloride allows for the direct installation of this key pharmacophore into more complex agrochemical structures, potentially shortening synthetic routes compared to building up the ring from simpler precursors.

Process Chemistry R&D Requiring a Consistent, High-Purity Building Block

For process chemists scaling up reactions, the availability of 2-Chloro-4-methylphenylhydrazine hydrochloride with high, verified purity (≥97%) and batch-specific analytical data (NMR, HPLC) is a critical risk-mitigation factor . The certainty of starting material quality translates to more predictable reaction outcomes, fewer side products, and streamlined purification steps. This level of supply chain reliability makes it a more attractive choice for pilot-scale synthesis compared to less well-characterized or custom-synthesized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-methylphenylhydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.